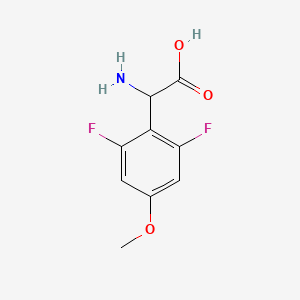2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid
CAS No.: 1259974-67-8
Cat. No.: VC7238916
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.172
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1259974-67-8 |
|---|---|
| Molecular Formula | C9H9F2NO3 |
| Molecular Weight | 217.172 |
| IUPAC Name | 2-amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H9F2NO3/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8H,12H2,1H3,(H,13,14) |
| Standard InChI Key | KSEVPTJSGOGAMU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1)F)C(C(=O)O)N)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic acid (CAS: 2377033-02-6) is structurally characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, a methoxy group at the 4-position, and an acetic acid side chain bearing an amino group at the α-carbon . Its molecular formula is C₉H₈F₂NO₃, with a molecular weight of 239.17 g/mol .
Table 1: Key Identifiers of 2-Amino-2-(2,6-difluoro-4-methoxyphenyl)acetic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 2377033-02-6 | |
| Molecular Formula | C₉H₈F₂NO₃ | |
| Molecular Weight | 239.17 g/mol | |
| MDL Number | MFCD04115927 (related compound) |
The compound’s hydrochloride salt (CAS: 134722-07-9) is also commercially available, with a molecular weight of 217.65 g/mol (C₉H₁₂ClNO₃) .
Stereochemical Considerations
While specific stereochemical data for this compound is limited, structural analogs like 2-amino-2-(4-methoxyphenyl)acetic acid exhibit chirality at the α-carbon, suggesting potential enantiomeric forms . The presence of fluorine atoms may influence conformational stability due to their electronegativity and steric effects .
Synthesis and Manufacturing
Industrial Production
Suppliers such as Guangdong Raffles Pharma Tech Co., Ltd. and Sichuan Huafamei Co., Ltd. list the hydrochloride salt of this compound, indicating scale-up capabilities for research quantities . Lead times for custom synthesis typically range from 4–6 weeks, with volume discounts available for orders exceeding 5× standard pack sizes .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form (CAS: 134722-07-9) exhibits solubility in polar solvents such as water and dimethyl sulfoxide (DMSO), with recommended storage at –20°C to prevent degradation . The free acid form likely has limited aqueous solubility due to its aromatic and fluorinated substituents, necessitating alkaline solutions or organic solvents for handling .
Table 2: Physicochemical Data for Related Compounds
| Compound | Solubility | log P | Reference |
|---|---|---|---|
| 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid | DMSO, methanol | 1.74 | |
| 2-Amino-2-(4-methoxyphenyl)acetic acid | Water (pH-adjusted) | 0.89 |
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–F stretches (1100–1000 cm⁻¹) .
-
NMR: ¹⁹F NMR would show distinct signals for the two fluorine atoms at δ –110 to –120 ppm (ortho-fluorines), while ¹H NMR would feature a singlet for the methoxy group at δ ~3.8 ppm .
Applications in Research and Development
Pharmaceutical Intermediates
The compound’s structure suggests utility as a building block for kinase inhibitors or antimicrobial agents, leveraging the fluorine atoms’ ability to enhance metabolic stability and membrane permeability . Its amino and carboxylic acid functionalities enable conjugation to peptides or prodrugs, as seen in derivatives of 2-amino-2-(4-methoxyphenyl)acetic acid .
Material Science
Fluorinated aromatic compounds are increasingly used in liquid crystal displays (LCDs) and organic semiconductors. The methoxy and amino groups may facilitate π-stacking interactions, making this compound a candidate for exploratory materials research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume